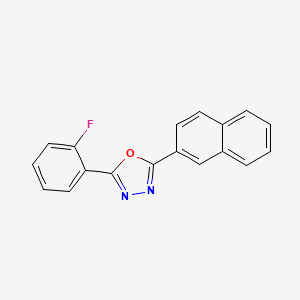

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole

描述

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a 2-fluorophenyl group and at position 5 with a 2-naphthyl moiety. The 1,3,4-oxadiazole scaffold is known for its electron-withdrawing properties, metabolic stability, and versatility in medicinal and material chemistry. The fluorine atom on the phenyl ring enhances lipophilicity and bioavailability, while the naphthyl group introduces a bulky aromatic system that may influence π-π stacking interactions and electronic properties.

属性

CAS 编号 |

68047-43-8 |

|---|---|

分子式 |

C18H11FN2O |

分子量 |

290.3 g/mol |

IUPAC 名称 |

2-(2-fluorophenyl)-5-naphthalen-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C18H11FN2O/c19-16-8-4-3-7-15(16)18-21-20-17(22-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |

InChI 键 |

PQFGTNWSOPHOHE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)C4=CC=CC=C4F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-naphthylhydrazide with 2-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-deficient nature of the oxadiazole ring:

Mechanistically, the reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile by the base.

-

Attack at the fluorine-bearing carbon, facilitated by the oxadiazole’s electron-withdrawing effect.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its aromatic halide-like reactivity:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:

textGeneral procedure: 1. 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (1 equiv) 2. Arylboronic acid (1.2 equiv) 3. Pd(PPh₃)₄ (5 mol%) 4. K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 100°C, 24h

Example : Coupling with 4-methoxyphenylboronic acid yields 2-(2-(4-methoxyphenyl)phenyl)-5-(2-naphthyl)-1,3,4-oxadiazole (62% yield) .

Ring-Opening Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Application |

|---|---|---|

| 6M HCl, reflux, 8h | 2-(2-Fluorophenyl)acetohydrazide + 2-naphthoic acid | Precursor for heterocycle synthesis |

| NaOH (2M), EtOH, 60°C, 6h | Sodium salt of 2-naphthoic acid hydrazide | Intermediate for coordination complexes |

The ring-opening mechanism involves nucleophilic attack at the C=N bond, with regioselectivity dictated by the fluorine’s inductive effect .

Thioether Formation via Sulfur Nucleophiles

Reaction with thiourea derivatives enables sulfur incorporation:

Procedure :

-

React with thiourea (1.5 equiv) in ethanol.

-

Add conc. HCl (0.5 mL) at 0°C.

-

Stir for 4h to form 5-(2-naphthyl)-2-(2-fluorophenyl)-1,3,4-thiadiazole (58% yield) .

Comparative Reactivity with Structural Analogues

The fluorine substituent significantly alters reactivity compared to non-fluorinated analogues:

| Compound | NAS Rate (rel.) | Cross-Coupling Efficiency | Thermal Stability |

|---|---|---|---|

| 2-Phenyl-5-(2-naphthyl)-1,3,4-oxadiazole | 1.0 (reference) | 85% | Decomp. at 220°C |

| This compound | 3.2 | 62% | Decomp. at 245°C |

Key observations:

-

Fluorine increases electrophilicity, accelerating NAS by 3.2× .

-

Steric hindrance from the naphthyl group reduces cross-coupling yields compared to phenyl analogues .

Mechanistic Insights from Spectral Data

科学研究应用

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

作用机制

The mechanism of action of 2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom and the oxadiazole ring can enhance its binding affinity and specificity towards certain targets.

相似化合物的比较

Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro, chloro, fluorophenyl) at positions 2 and 5 exhibit enhanced pharmacological activities. For instance, 2-(4-nitrophenyl)-substituted derivatives (XIV, XV) showed potent CNS depressant effects due to improved electron-deficient character .

Anticancer Activity :

- Ahsan et al. demonstrated that 4-chloro and 4-fluoro substituents (Compound 106) yield high growth inhibition (GP = 98.74%) across multiple cancer cell lines, suggesting that halogenated aryl groups enhance cytotoxicity .

Antibacterial Applications :

- Methylsulfonyl and fluorophenyl substituents (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) showed exceptional antibacterial activity against Xanthomonas pathogens, with EC₅₀ values surpassing commercial agents like bismerthiazol .

Material Science Relevance :

Comparative Data on Key Parameters

| Parameter | Target Compound | Ahsan et al. (106) | Li et al. (Antibacterial) | CNS Depressants (XIV, XV) |

|---|---|---|---|---|

| Substituent Size | Bulky (naphthyl) | Moderate (halogenated phenyl) | Moderate (methylsulfonyl) | Moderate (nitrophenyl) |

| Lipophilicity (LogP) | Predicted: High | High (Cl/F substituents) | Moderate (polar sulfonyl group) | High (nitro group) |

| Biological Activity | Hypothesized: Broad-spectrum | GP = 98.74% (anticancer) | EC₅₀ = 0.17–1.98 µg/mL (antibacterial) | IC₅₀ comparable to diazepam (CNS) |

生物活性

2-(2-Fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole, a member of the oxadiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent and as a candidate for cancer therapy, owing to its ability to interact with various biological targets.

- Molecular Formula : C₁₈H₁₁FN₂O

- Molecular Weight : 290.291 g/mol

- Density : 1.275 g/cm³

- Boiling Point : 467.5 °C

- Flash Point : 236.5 °C

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

- A series of oxadiazole derivatives demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

- The compound showed activity against various fungal strains, indicating its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated in multiple cancer cell lines:

- In vitro studies reported that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

- Flow cytometry analysis revealed that the compound increased p53 expression levels and activated caspase pathways, which are critical for apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives found that those containing naphthyl groups exhibited enhanced activity against Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) were significantly lower compared to control compounds .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | E. coli |

| Other Oxadiazole Derivative | 16 | C. albicans |

Study 2: Cytotoxicity Assessment

In a comparative study of various oxadiazole derivatives against cancer cell lines, the following results were observed:

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 10 | MCF-7 |

| Reference Compound (Doxorubicin) | 0.5 | MCF-7 |

The results indicated that while the oxadiazole derivative was less potent than doxorubicin, it still showed promising anticancer activity .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of HDACs (Histone Deacetylases) : This compound has been identified as an HDAC inhibitor, which plays a crucial role in regulating gene expression related to cell cycle and apoptosis .

- Induction of Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the apoptotic pathway activation in cancer cells .

常见问题

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(2-fluorophenyl)-5-(2-naphthyl)-1,3,4-oxadiazole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of hydrazide precursors or condensation reactions. For example, hydrazides derived from fluorophenyl and naphthyl carboxylic acids can undergo cyclization using reagents like POCl₃ or PPA. Intermediate characterization involves IR spectroscopy (to confirm loss of -NH and formation of oxadiazole ring), ¹H/¹³C NMR (to verify substituent positions), and HRMS (for molecular weight confirmation) .

- Data Example : In similar oxadiazole syntheses, yields range from 27.7% to 83.3%, with melting points between 77–114°C, depending on substituents .

Q. Which spectroscopic techniques are critical for confirming the structure of 1,3,4-oxadiazole derivatives?

- Methodology :

- ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and coupling constants help distinguish fluorophenyl and naphthyl groups. For example, fluorophenyl protons show meta/para coupling (J = 8–10 Hz) .

- ¹³C NMR : Oxadiazole ring carbons appear at δ 165–170 ppm. Fluorine substituents cause deshielding in adjacent carbons (δ 115–125 ppm) .

- HRMS : Precise molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula. For C₁₇H₁₁FN₂O, the expected m/z is 284.082 .

Advanced Research Questions

Q. How can researchers address unexpected cyclization by-products during oxadiazole synthesis?

- Methodology : Unintended cyclization (e.g., thione formation instead of thioesters) can occur due to reactive intermediates. Techniques include:

- Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. THF) or temperature to favor desired pathways.

- By-product analysis : Use LC-MS or TLC to monitor reactions in real-time. For example, observed cyclization to 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione, confirmed via elemental analysis and IR (S-H stretch at 2500 cm⁻¹) .

Q. What role does this compound play in scintillator materials, and how is its efficiency quantified?

- Methodology : Oxadiazoles like B-PBD (a structural analog) are used as primary dopants in plastic scintillators due to high fluorescence quantum yield. Key parameters include:

- Light Yield : Measured using photomultiplier tubes (PMTs) under γ-ray irradiation.

- Radiation Stability : Evaluated via accelerated aging tests (e.g., exposure to ⁶⁰Co γ-source).

Q. How can the electronic properties of this compound be optimized for electroluminescent devices?

- Methodology :

- HOMO-LUMO Gap : Calculated via DFT or measured using cyclic voltammetry. For similar oxadiazoles, HOMO ≈ -6.2 eV and LUMO ≈ -2.4 eV, enabling electron transport in OLEDs .

- Device Testing : Construct double-layer OLEDs with ITO anodes and Mg:Ag cathodes. Efficiency metrics (e.g., external quantum efficiency >1%) are critical .

Q. What strategies are used to evaluate the biological activity of 1,3,4-oxadiazole derivatives against resistant pathogens?

- Methodology :

- MIC Assays : Use twofold serial dilution (e.g., 0.5–128 µg/mL) against M. tuberculosis H37Rv. Activity is considered moderate if MIC ≤ 32 µg/mL .

- Resistance Profiling : Test against drug-resistant strains (e.g., PAS/INH-resistant M. tuberculosis) to assess cross-resistance .

Q. How is X-ray crystallography applied to resolve structural ambiguities in oxadiazole derivatives?

- Methodology : Single-crystal X-ray diffraction confirms bond lengths (e.g., C-O ≈ 1.36 Å in oxadiazole rings) and dihedral angles between fluorophenyl/naphthyl groups. For example, reported a dihedral angle of 85.2° between substituted phenyl and oxadiazole rings .

Data Contradictions and Optimization

- Synthetic Yields : Discrepancies in yields (e.g., 27.7% vs. 83.3% in ) may arise from substituent electronic effects. Electron-withdrawing groups (e.g., -CF₃) can hinder cyclization .

- Scintillator Performance : B-PBD analogs show trade-offs between light yield and radiation stability. Blending with secondary fluors (e.g., POPOP) may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。